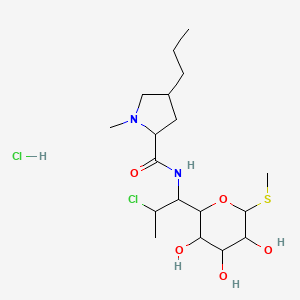

7-Chlorolincomycin hydrochloride

Vue d'ensemble

Description

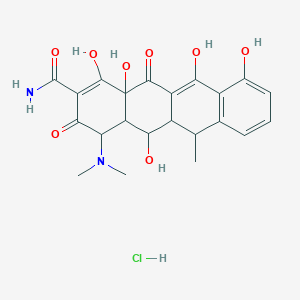

Le chlorhydrate de clindamycine est un antibiotique de la famille des lincosamides, dérivé de la lincomycine. Il est largement utilisé pour traiter diverses infections bactériennes, notamment celles causées par des bactéries anaérobies, des streptocoques, des staphylocoques et des pneumocoques . Le chlorhydrate de clindamycine agit en inhibant la synthèse des protéines bactériennes, ce qui le rend efficace contre une variété d'infections .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le chlorhydrate de clindamycine est synthétisé à partir de la lincomycine par une série de réactions chimiques. Le processus implique la substitution du groupe 7®-hydroxyle dans la lincomycine par un atome de chlore pour former la clindamycine . Les étapes clés incluent :

Application de groupe protecteur de silicium : Protection des groupes hydroxyles dans la lincomycine.

Déprotection sélective : Élimination de groupes protecteurs spécifiques pour exposer les sites réactifs désirés.

Réaction de substitution de Mitsunobu : Substitution du groupe hydroxyle par un atome de chlore.

Réaction d'hydrolyse : Élimination des groupes protecteurs pour produire la clindamycine.

Méthodes de production industrielle

La production industrielle du chlorhydrate de clindamycine implique une synthèse chimique à grande échelle utilisant les étapes mentionnées ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de clindamycine subit diverses réactions chimiques, notamment :

Oxydation : Formation de sulfoxyde de clindamycine.

Réduction : Conversion en clindamycine.

Substitution : Chloration de la lincomycine pour former la clindamycine.

Réactifs et conditions courantes

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Agents réducteurs comme le borohydrure de sodium.

Substitution : Réactifs de Mitsunobu pour la chloration.

Principaux produits

Oxydation : Sulfoxyde de clindamycine.

Réduction : Clindamycine.

Substitution : Chlorhydrate de clindamycine.

Applications de la recherche scientifique

Le chlorhydrate de clindamycine a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des antibiotiques.

Biologie : Étudié pour ses effets sur la synthèse des protéines bactériennes et les mécanismes de résistance.

Industrie : Utilisé dans la formulation d'antibiotiques topiques et oraux.

Mécanisme d'action

Le chlorhydrate de clindamycine inhibe la synthèse des protéines bactériennes en se liant à la sous-unité ribosomale 50S des bactéries. Cette liaison interfère avec la réaction de transpeptidation, empêchant l'élongation de la chaîne protéique . La perturbation de la synthèse des protéines conduit à la mort des cellules bactériennes .

Applications De Recherche Scientifique

Clindamycin hydrochloride has a wide range of scientific research applications:

Mécanisme D'action

Clindamycin hydrochloride inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit of bacteria. This binding interferes with the transpeptidation reaction, preventing the elongation of the protein chain . The disruption of protein synthesis leads to bacterial cell death .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de clindamycine est souvent comparé à d'autres antibiotiques, tels que :

Lincomycine : La clindamycine est un dérivé de la lincomycine avec une efficacité et une sécurité améliorées.

Doxycycline : Utilisé pour des infections similaires, mais la clindamycine a un mécanisme d'action différent.

Le chlorhydrate de clindamycine est unique en raison de sa capacité à pénétrer les tissus et à atteindre de fortes concentrations intracellulaires, ce qui le rend efficace contre les agents pathogènes intracellulaires .

Propriétés

IUPAC Name |

N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUODDLQVRAJAJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34Cl2N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21462-39-5 | |

| Record name | Clindamycin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B7979229.png)

![1-Methyl-4-(thiomorpholin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylic acid](/img/structure/B7979235.png)

![3-Methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B7979245.png)

![1-[2-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde](/img/structure/B7979265.png)

![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B7979290.png)

![5-[4-(Dimethylamino)phenyl]pyrazolidin-3-amine](/img/structure/B7979303.png)

![3-(4-oxo-1H-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B7979323.png)